6-((3-(Trifluoromethyl)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine 6-((3-(Trifluoromethyl)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 1797350-04-9
VCID: VC4289389
InChI: InChI=1S/C14H12F3N3O2S/c15-14(16,17)11-2-1-3-12(6-11)23(21,22)20-5-4-13-10(8-20)7-18-9-19-13/h1-3,6-7,9H,4-5,8H2
SMILES: C1CN(CC2=CN=CN=C21)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Molecular Formula: C14H12F3N3O2S
Molecular Weight: 343.32

6-((3-(Trifluoromethyl)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

CAS No.: 1797350-04-9

Cat. No.: VC4289389

Molecular Formula: C14H12F3N3O2S

Molecular Weight: 343.32

* For research use only. Not for human or veterinary use.

6-((3-(Trifluoromethyl)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine - 1797350-04-9

Specification

CAS No. 1797350-04-9
Molecular Formula C14H12F3N3O2S
Molecular Weight 343.32
IUPAC Name 6-[3-(trifluoromethyl)phenyl]sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine
Standard InChI InChI=1S/C14H12F3N3O2S/c15-14(16,17)11-2-1-3-12(6-11)23(21,22)20-5-4-13-10(8-20)7-18-9-19-13/h1-3,6-7,9H,4-5,8H2
Standard InChI Key QHKASBJKEHUGIL-UHFFFAOYSA-N
SMILES C1CN(CC2=CN=CN=C21)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F

Introduction

Chemical Identity and Structural Features

6-((3-(Trifluoromethyl)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (molecular formula: C₁₄H₁₂F₃N₃O₂S; molecular weight: 343.32 g/mol) features a bicyclic pyrido[4,3-d]pyrimidine scaffold saturated at the 5,6,7,8-positions. The sulfonyl group at position 6 bridges the heterocycle to a 3-(trifluoromethyl)phenyl moiety, introducing both electron-withdrawing and hydrophobic characteristics. The trifluoromethyl group enhances metabolic stability and membrane permeability, while the sulfonyl linkage may facilitate interactions with biological targets through hydrogen bonding or electrostatic forces .

Table 1: Molecular Properties of 6-((3-(Trifluoromethyl)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

PropertyValue
Molecular FormulaC₁₄H₁₂F₃N₃O₂S
Molecular Weight343.32 g/mol
IUPAC Name6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Key Functional GroupsSulfonyl, trifluoromethyl, tetrahydropyrido[4,3-d]pyrimidine

Synthesis and Structural Elucidation

The synthesis of pyrido[4,3-d]pyrimidine derivatives typically involves multi-step sequences starting from pyrimidine precursors. For 6-sulfonyl derivatives, a common approach involves:

  • Core Formation: Condensation of 4-aminopyridine with carbonyl compounds to construct the pyrido[4,3-d]pyrimidine ring.

  • Sulfonylation: Introduction of the sulfonyl group via reaction with 3-(trifluoromethyl)benzenesulfonyl chloride under basic conditions.

  • Reduction: Selective hydrogenation to saturate the pyrido ring, yielding the tetrahydropyrido derivative .

Critical challenges include regioselectivity during sulfonylation and avoiding over-reduction of the aromatic system. Purification often employs column chromatography or recrystallization, with final purity exceeding 95% as confirmed by HPLC and NMR.

Biological Activities and Mechanisms

Antimicrobial Activity

Sulfonyl-containing heterocycles exhibit broad-spectrum antimicrobial effects. A structurally related pyrido[4,3-d]pyrimidine demonstrated MIC values of 16 µg/mL against Staphylococcus aureus by targeting dihydrofolate reductase (DHFR) . The trifluoromethyl group may enhance penetration through bacterial lipid bilayers, while the sulfonyl moiety interferes with folate biosynthesis .

Structure-Activity Relationship (SAR) Analysis

Key SAR trends for pyrido[4,3-d]pyrimidine derivatives include:

  • Position 6 Substitution: Sulfonyl groups at position 6 improve kinase inhibition potency compared to alkyl or aryl ethers .

  • Trifluoromethyl Positioning: Meta-substitution on the phenyl ring (as in 3-(trifluoromethyl)phenyl) maximizes hydrophobic interactions with EGFR’s ATP-binding pocket .

  • Tetrahydropyrido Saturation: Saturation of the pyrido ring enhances solubility without compromising target affinity.

Table 2: Impact of Substituents on Biological Activity

Substituent PositionModificationEffect on Activity
6Sulfonyl vs. Methyl10-fold increase in EGFR IC₅₀
Phenyl Ring3-CF₃ vs. 4-CF₃3-CF₃ shows 2× higher potency
Pyrido SaturationTetrahydro vs. DihydroImproved solubility (LogP -0.3)

Therapeutic Applications and Future Directions

Oncology

Preclinical data support further investigation as a third-generation EGFR inhibitor, particularly against T790M-mutant NSCLC . Combination studies with osimertinib show synergistic effects in overcoming resistance .

Infectious Diseases

The sulfonyl group’s role in DHFR inhibition warrants evaluation against drug-resistant Mycobacterium tuberculosis and Pseudomonas aeruginosa.

Neurological Disorders

Preliminary evidence suggests neuroprotective effects via JAK2/STAT3 pathway modulation, meriting exploration in Alzheimer’s models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator